molecular formula C23H31N3O5S2 B2787192 methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-80-9

methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2787192
CAS No.: 524679-80-9
M. Wt: 493.64
InChI Key: JEYBYLDONAGBKM-UHFFFAOYSA-N
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Description

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic organic compound featuring a bicyclic thieno[2,3-c]pyridine core. The molecule is substituted at position 2 with a 4-(dipropylsulfamoyl)benzamido group and at position 6 with a methyl group. Its molecular formula is C₂₉H₃₅N₃O₅S₂, with a molecular weight of 569.735 g/mol . The compound’s structural complexity arises from the sulfamoylbenzamide moiety, which may confer biological activity, and the methyl ester at position 3, which influences solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S2/c1-5-12-26(13-6-2)33(29,30)17-9-7-16(8-10-17)21(27)24-22-20(23(28)31-4)18-11-14-25(3)15-19(18)32-22/h7-10H,5-6,11-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYBYLDONAGBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzoyl and sulfamoyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of thieno[2,3-c]pyridine derivatives, which are often explored for medicinal and materials science applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyridine Derivatives

Compound Name Substituent at Position 6 Substituent at Position 2 Core Structure Molecular Formula Key Properties/Inferences Reference
Target Compound: Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-... Methyl 4-(Dipropylsulfamoyl)benzamido Thieno[2,3-c]pyridine C₂₉H₃₅N₃O₅S₂ High lipophilicity; potential sulfonamide-mediated bioactivity
Methyl 6-Benzyl-2-[4-(dipropylsulfamoyl)benzamido]-... () Benzyl 4-(Dipropylsulfamoyl)benzamido Thieno[2,3-c]pyridine C₂₉H₃₅N₃O₅S₂ Increased steric bulk; enhanced π-π interactions due to benzyl group
Ethyl 2-(2-Chloroacetamido)-6-Ethyl-... Hydrochloride () Ethyl 2-Chloroacetamido Thieno[2,3-c]pyridine Not provided Reactive chloroacetamido group; potential alkylating agent
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate () Boc-protected Amino Thieno[2,3-c]pyridine C₁₅H₂₂N₂O₄S Labile Boc group; amino group enables further functionalization
Methyl 4-((1-Alkyl-2-Oxo-5-Methyl-1,2-Dihydropyridin-3-Yl)Amino)-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate () Methyl (thieno[2,3-d]pyrimidine core) Alkyl-oxo-pyridinylamino Thieno[2,3-d ]pyrimidine Not provided Different core structure; potential kinase inhibition

Key Observations:

The chloroacetamido group in ’s compound introduces reactivity, making it a candidate for covalent binding to biological targets .

The Boc-protected amino group () offers temporary stability but requires deprotection for further reactivity, limiting its utility in certain synthetic pathways .

Core Structure Variations: The thieno[2,3-d]pyrimidine core in ’s compound diverges from the thieno[2,3-c]pyridine scaffold, altering π-orbital conjugation and likely shifting pharmacological targets (e.g., from kinase to dihydrofolate reductase inhibition) .

Solubility and Metabolic Stability :

  • The methyl ester in the target compound may improve solubility compared to ethyl esters (e.g., and ) but could be susceptible to hydrolysis by esterases .

Research Findings and Implications

  • Sulfamoyl-Containing Analogs : The dipropylsulfamoyl group is structurally analogous to sulfonamide drugs, suggesting possible antibacterial or antitumor applications .
  • Chloroacetamido Derivatives : These may serve as prodrugs or alkylating agents in chemotherapy, though toxicity risks must be evaluated .
  • Amino-Functionalized Variants: The unprotected amino group in ’s compound could facilitate conjugation to targeting moieties (e.g., antibodies) for drug delivery .

Q & A

Q. What are the established synthetic pathways for 3-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

Answer: The synthesis typically involves multi-step reactions:

Thiadiazole core formation : Reacting thiosemicarbazide with a substituted carboxylic acid (e.g., 2,3,5,6-tetramethylbenzoic acid) under acidic conditions to generate the 1,3,4-thiadiazole ring .

Amide coupling : Introducing the 3-chlorobenzamide moiety via nucleophilic acyl substitution, often using 3-chlorobenzoyl chloride in pyridine or DMF as a solvent .

Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the final product.
Key validation steps include TLC monitoring and spectroscopic characterization (NMR, IR, MS) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and aromatic proton environments .
  • X-ray crystallography : SHELX software suite for resolving crystal structures and confirming intramolecular interactions (e.g., hydrogen bonding) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (C19H18ClN3OS, MW 379.89) .
  • IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations .

Q. What preliminary biological activities are reported for this compound?

Answer: Thiadiazole-benzamide hybrids exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) due to membrane permeability enhancement from electron-donating methyl groups .
  • Anticancer potential : Cytotoxicity via enzyme inhibition (e.g., tyrosine kinases) or DNA intercalation, as observed in analogs .
  • Neuroactive effects : Modulation of GABA receptors, inferred from structural similarities to known neuroactive thiadiazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?

Answer:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with pyridine to enhance nucleophilicity of the thiadiazole amine .
  • Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .
  • Temperature control : Gradual heating (60–80°C) to prevent side reactions.
  • Yield comparison table :
SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
PyridineNone706898.5
DMFDMAP805295.2
AcetonitrileTEA604593.8

Q. How do researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
  • SAR analysis : Compare substituent effects (e.g., chlorine vs. methoxy groups) to isolate bioactivity drivers .
  • Computational validation : Molecular docking (AutoDock Vina) to confirm target binding (e.g., EGFR kinase) and reconcile divergent IC50 values .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Gaussian 09 to map electrostatic potential surfaces, identifying electrophilic sites (e.g., thiadiazole C2) .
  • Hammett constants : Quantify electron-withdrawing effects of the chloro group (σₚ = 0.23) to predict reaction rates .
  • MD simulations : GROMACS to model solvent interactions and transition states in SNAr reactions .

Methodological Challenges

Q. How can crystallographic data address discrepancies in proposed tautomeric forms?

Answer:

  • SHELXL refinement : Resolve proton positions in the thiadiazole ring to distinguish between 1,3,4-thiadiazole and rare 1,2,4-isomers .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N) that stabilize specific tautomers .

Q. What strategies validate the compound’s metabolic stability in pharmacokinetic studies?

Answer:

  • In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
  • Isotopic labeling : 14C-labeled benzamide to track metabolic pathways .
  • Comparative table :
Metabolic PathwayHalf-life (min)Major Metabolite
Oxidation45Sulfoxide
Hydrolysis>1203-Chlorobenzoic acid

Comparative Studies

Q. How does the 2,3,5,6-tetramethylphenyl substituent enhance bioactivity compared to other aryl groups?

Answer:

  • Steric effects : Bulky substituents improve target selectivity by preventing off-target binding .
  • Lipophilicity : LogP increases by ~1.5 units vs. phenyl analogs, enhancing membrane permeability .
  • Activity comparison :
SubstituentIC50 (μM, EGFR)MIC (μg/mL, S. aureus)
2,3,5,6-Tetramethyl0.341.2

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